Dexamisole vs. Levamisole: Norepinephrine Uptake Inhibition in Canine Saphenous Vein
Dexamisole demonstrates significantly greater inhibition of tissular norepinephrine uptake compared to levamisole. In canine saphenous vein preparations incubated with ³H-norepinephrine, dexamisole (2.5 × 10⁻⁶ to 4 × 10⁻⁵ M) augmented the contractile response to exogenous norepinephrine, an effect inhibited by cocaine, whereas levamisole (10⁻⁵ M) did not alter the norepinephrine response [1]. Direct measurement of ³H-norepinephrine uptake confirmed that dexamisole inhibited tissular uptake more potently than levamisole [1].
| Evidence Dimension | Inhibition of tissular ³H-norepinephrine uptake |
|---|---|
| Target Compound Data | Dexamisole: Significant inhibition at 2.5 × 10⁻⁶ to 4 × 10⁻⁵ M; augmented norepinephrine-induced contraction |
| Comparator Or Baseline | Levamisole: No significant inhibition at 10⁻⁵ M; no alteration of norepinephrine response |
| Quantified Difference | Dexamisole > levamisole (qualitative potency difference; exact IC₅₀ not reported) |
| Conditions | Isolated canine saphenous vein strips, in vitro superfusion with ³H-norepinephrine |
Why This Matters
This differential effect establishes dexamisole as the preferred enantiomer for investigating noradrenergic mechanisms and antidepressant-like pharmacology, whereas levamisole is unsuitable for such studies.
- [1] Vanhoutte, P. M., Van Nueten, J. M., Verbeuren, T. J., & Laduron, P. M. (1977). Differential effects of the isomers of tetramisole on adrenergic neurotransmission in cutaneous veins of dog. Journal of Pharmacology and Experimental Therapeutics, 200(1), 127–140. View Source
